REACTION_CXSMILES
|
[BrH:1].N[C:3]1[C:8]([N+:9]([O-:11])=[O:10])=[CH:7][C:6]([Cl:12])=[CH:5][N:4]=1.BrBr.N([O-])=O.[Na+].[OH-].[Na+]>O>[Br:1][C:3]1[C:8]([N+:9]([O-:11])=[O:10])=[CH:7][C:6]([Cl:12])=[CH:5][N:4]=1 |f:3.4,5.6|
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Name
|
|
Quantity
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214 mL
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Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
66 g
|
Type
|
reactant
|
Smiles
|
NC1=NC=C(C=C1[N+](=O)[O-])Cl
|
Name
|
|
Quantity
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65 mL
|
Type
|
reactant
|
Smiles
|
BrBr
|
Type
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CUSTOM
|
Details
|
The mixture was stirred until the internal temperature
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
was less than 0° C.
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Type
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STIRRING
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Details
|
The resulting orange mixture was stirred at a temperature below 0° C
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Type
|
TEMPERATURE
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Details
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to maintain the internal temperature below 0° C
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Type
|
STIRRING
|
Details
|
The mixture was stirred for an additional 45 min at below 0° C.
|
Duration
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45 min
|
Type
|
TEMPERATURE
|
Details
|
to maintain the internal temperature below 20° C
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at below 20° C. for an additional hour
|
Type
|
FILTRATION
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Details
|
gravity filtered
|
Type
|
CUSTOM
|
Details
|
The recovered brown solid was dried at 25° C. under vacuum for 6 h
|
Duration
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6 h
|
Type
|
CUSTOM
|
Details
|
It was purified by recrystalization from 95% ethanol
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Name
|
|
Type
|
product
|
Smiles
|
BrC1=NC=C(C=C1[N+](=O)[O-])Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 46 g | |
YIELD: PERCENTYIELD | 51.5% | |
YIELD: CALCULATEDPERCENTYIELD | 51.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |